![molecular formula C24H26N2O2 B11599535 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol
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Overview
Description
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazolidin-2-yl derivatives This compound is characterized by the presence of an imidazolidine ring substituted with two 4-methylphenyl groups and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol typically involves the reaction of 1,3-bis(4-methylphenyl)imidazolidin-2-one with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 4-(1,3-Di-p-tolyl-imidazolidin-2-yl)-pyridine
Uniqueness
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of both imidazolidine and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazolidine ring and a methoxy-substituted phenolic group, which contribute to its unique pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H26N2O6S2
- Molecular Weight : 502.6 g/mol
- IUPAC Name : 4-[1,3-bis-(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl groups in the compound can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. This inhibition can disrupt metabolic pathways and induce apoptosis in cancer cells.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 0.52 | Inhibition of tubulin polymerization |
HepG2 (Liver Cancer) | 8.107 | Antiproliferative activity through metabolic disruption |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes such as carbonic anhydrase. The inhibition can lead to significant biological effects, including altered pH regulation in tumor microenvironments, which may enhance the efficacy of other therapeutic agents.
Case Studies
-
Study on MCF-7 and A549 Cell Lines
A study conducted by Yang et al. demonstrated that derivatives of compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values indicating potent anticancer activity. The study utilized docking simulations to elucidate the binding interactions between the compound and tubulin, revealing critical hydrogen bonds that contribute to its antiproliferative effects . -
Mechanistic Insights
Further mechanistic studies have shown that compounds with similar structures induce apoptosis in cancer cells through the activation of caspases 3 and 8. This apoptotic pathway is crucial for the effectiveness of anticancer therapies as it leads to programmed cell death in malignant cells .
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26N2O2/c1-17-4-9-20(10-5-17)25-14-15-26(21-11-6-18(2)7-12-21)24(25)19-8-13-22(27)23(16-19)28-3/h4-13,16,24,27H,14-15H2,1-3H3 |
InChI Key |
KKJJDHIJBQHOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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